2-Amino-3,3,3-trifluoropropan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3,3,3-trifluoropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3NO/c4-3(5,6)2(7)1-8/h2,8H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTSVIYDHWMNGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 3,3,3 Trifluoropropan 1 Ol
Racemic Synthesis Approaches
Racemic synthesis provides a direct route to 2-amino-3,3,3-trifluoropropan-1-ol, yielding a mixture of both enantiomers. These methods are often characterized by their straightforwardness and efficiency in producing the target molecule.
Reaction with 2,2,2-Trifluoroacetaldehyde
A foundational approach to synthesizing β-amino-α-trifluoromethyl alcohols involves the use of 2,2,2-trifluoroacetaldehyde (fluoral). nih.gov The reaction of fluoral hydrate (B1144303) with nitromethane (B149229) in the presence of potassium carbonate yields the corresponding β-nitro alcohol. nih.gov Subsequent reduction of the nitro group, for instance with Raney-Ni, leads to the formation of this compound. nih.gov This method is notable as it avoids the reductive replacement of fluorine atoms, a common issue with chlorinated analogs. nih.gov
Another pathway involves the ring opening of trifluoromethyloxirane with ammonia (B1221849), which also yields this compound. nih.gov This regioselective ring cleavage provides a direct route to the desired amino alcohol. nih.gov
Condensation of Carbonyl Compounds with Nitroalkanes Followed by Reduction
The Henry reaction, which is the base-catalyzed aldol-type addition of a nitroalkane to a carbonyl compound, is a versatile method for creating carbon-carbon bonds. researchgate.net This reaction, when applied to fluorinated aldehydes like fluoral, provides a convenient route to β-nitro alcohols. uzh.ch These intermediates can then be readily reduced to the corresponding β-amino alcohols. researchgate.netuzh.ch The electron-withdrawing nature of the trifluoromethyl group in fluoral makes it a suitable partner for nitroalkanes in this reaction. nih.govuzh.ch
A general scheme for this process involves reacting a nitroalkane with an aldehyde or ketone to form a β-nitro alcohol, which is then reduced to yield the final amino alcohol. researchgate.net
Transformations of β-Amino-β-(trifluoromethyl) Alcohols
While this section title in the outline implies starting from a pre-existing β-amino-β-(trifluoromethyl) alcohol to synthesize this compound, which is itself a β-amino-β-(trifluoromethyl) alcohol, it is more likely that this refers to the synthesis of derivatives or analogs. For instance, transformations of other β-amino-α-trifluoromethyl alcohols can be used to produce a variety of structurally diverse compounds. nih.gov One such transformation involves the nucleophilic trifluoromethylation of α-amino aldehydes. nih.gov
Derivations from 1,3-Oxazolidines and Trifluoropyruvate
Chiral 2-trifluoromethyl-1,3-oxazolidines serve as valuable precursors for the stereoselective synthesis of various trifluoromethylated amines and amino acids. researchgate.net The reaction of these oxazolidines with silylated nucleophiles under Lewis acid activation allows for the introduction of different functional groups. researchgate.net This methodology has been successfully applied to the synthesis of trifluoromethylated homoallylic and propargylic amines, as well as α-amino nitriles and β-amino esters. researchgate.net These intermediates can then be converted to the corresponding trifluoromethylated amino acids. researchgate.net
Ethyl trifluoropyruvate is another key starting material. mdpi.com It can be condensed with a chiral amine to form a Schiff base, which can then undergo reduction and hydrolysis to yield non-racemic 3,3,3-trifluoroalanine. mdpi.compsu.edu This approach highlights the utility of trifluoropyruvate derivatives in asymmetric synthesis.
Asymmetric Synthesis Strategies for Enantiomerically Pure this compound
The synthesis of enantiomerically pure forms of this compound is of significant interest due to the distinct biological activities often exhibited by different enantiomers. Asymmetric synthesis strategies aim to produce a single enantiomer with high optical purity.
Chiral Pool Synthesis from Naturally Occurring Chiral Precursors
Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials. iscnagpur.ac.inmdpi.com Common chiral precursors include amino acids, carbohydrates, and terpenes. iscnagpur.ac.inmdpi.com This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product. iscnagpur.ac.in
For instance, naturally occurring α-amino acids are widely used as building blocks in the synthesis of complex chiral molecules. mdpi.comresearchgate.net The synthesis of enantiomerically pure compounds often involves transforming these natural precursors through a series of chemical reactions. iscnagpur.ac.in While specific examples of synthesizing this compound directly from a chiral pool starting material were not detailed in the provided search results, the principles of chiral pool synthesis are broadly applicable to the creation of chiral fluorinated compounds. beilstein-journals.orgmdpi.com The general approach involves selecting a suitable chiral starting material and devising a synthetic route that preserves or transfers its chirality to the target molecule. iscnagpur.ac.in
Application of Chiral Auxiliaries in Stereoselective Transformations
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been effectively employed in the synthesis of complex molecules, including fluorinated compounds. wikipedia.orgnih.gov In the context of synthesizing molecules like trifluoroalaninol, sulfur-based chiral auxiliaries derived from amino acids have demonstrated considerable utility. scielo.org.mxresearchgate.net These auxiliaries can be used in various reactions, including aldol (B89426) and Michael additions, to achieve high levels of stereocontrol. scielo.org.mxresearchgate.net After the desired stereocenter is set, the auxiliary can typically be removed and recovered for future use. wikipedia.orgresearchgate.net For instance, N-acyl oxazolidinones are a well-known class of chiral auxiliaries that can be used to control the stereochemistry of alkylation reactions. nih.gov Reductive removal of the oxazolidinone auxiliary with reagents like lithium aluminum hydride can then yield the chiral alcohol. nih.gov
Asymmetric Catalysis Approaches
Asymmetric catalysis offers a powerful and efficient alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Transition-Metal Catalyzed Asymmetric Reductions and Alkylations (e.g., Chiral Ni(II) Complexes)
Transition-metal catalysis has emerged as a cornerstone of modern asymmetric synthesis. researchgate.netresearchgate.net Chiral Ni(II) complexes, in particular, have proven to be powerful tools for the asymmetric synthesis of a wide array of non-canonical and fluorinated amino acids. beilstein-journals.orgnih.govnih.govchemrxiv.orgresearchgate.net These square-planar complexes, typically derived from a Schiff base of glycine (B1666218) and a chiral tridentate ligand, can be alkylated with high diastereoselectivity. beilstein-journals.orgnih.gov The aryl moiety of the chiral ligand effectively blocks one face of the complex, directing the incoming electrophile to the opposite face and thus controlling the stereochemistry of the newly formed C-C bond. beilstein-journals.org This methodology has been successfully applied to the gram-scale synthesis of various fluorinated amino acids with excellent enantiomeric purities. beilstein-journals.orgchemrxiv.org
The general approach involves the alkylation of the Ni(II) complex with a suitable fluorinated electrophile. For the synthesis of trifluoroalaninol precursors, this would involve a trifluoromethylated alkylating agent. After the alkylation step, the newly formed amino acid can be liberated from the chiral complex. This strategy's practicality is enhanced by the potential for scalability and the recyclability of the chiral ligands. nih.gov
Table 1: Asymmetric Michael Addition using Chiral Ni(II) Complex
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | DBU | CH2Cl2 | Room Temp | 78 | 15/85/0/0 |
Data sourced from a study on asymmetric Michael addition of a Ni(II) complex with β-trifluoromethylated-α,β-unsaturated ketones. nih.gov
Biocatalytic Routes for Chiral Trifluoropropanols
Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. nih.govunimi.itresearchgate.net Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and enantioselectivity. nih.gov For the synthesis of chiral fluorinated compounds, biocatalytic approaches are increasingly being explored. nih.govnih.gov
Enzymes such as dehydrogenases have been successfully engineered and applied to the synthesis of chiral amines and amino acids. nih.gov For example, alanine (B10760859) dehydrogenase and diaminopimelate dehydrogenase have been used for the in vitro synthesis of (R)- and (S)-3-fluoroalanine, respectively, from 3-fluoropyruvate. nih.gov Similarly, lactate (B86563) dehydrogenases (LDHs) have been employed for the asymmetric reduction of 3,3,3-trifluoro-2-oxopropionic acid (trifluoropyruvic acid) to produce both enantiomers of 3,3,3-trifluorolactic acid with excellent stereoselectivity. nih.gov This demonstrates the potential for enzymatic reduction of a trifluoromethyl ketone to a chiral alcohol, a key transformation for accessing trifluoropropanols. The use of cofactor regeneration systems, such as formate (B1220265) dehydrogenase, is often crucial for the economic feasibility of these processes on a larger scale. nih.govnih.gov
Table 2: Biocatalytic Reduction of Trifluoropyruvic Acid
| Enzyme | Product | Enantiomeric Excess (ee) |
| d-LmLDH | (S)-TFLA | >99.5% |
| Chicken l-LDH | (R)-TFLA | >99.5% |
Data from a study on the synthesis of chiral 3,3,3-trifluoro-2-hydroxypropanoic acids using lactate dehydrogenases. nih.gov
Diastereoselective Synthesis through Intermediate Reduction
A common strategy in stereoselective synthesis involves the reduction of a prochiral ketone or imine intermediate that is part of a larger, chiral molecule. The inherent chirality of the starting material directs the approach of the reducing agent, leading to the preferential formation of one diastereomer.
In the context of this compound synthesis, this could involve the reduction of a chiral trifluoromethyl ketone or a related imine derivative. For instance, the reduction of trifluoromethylated benzyl-O-oximes, derived from chiral monoterpenes like (+)-nopinone and (-)-verbanone, with lithium aluminum hydride (LiAlH4) has been shown to produce the corresponding α-trifluoromethyl-β-amino alcohols stereoselectively. semanticscholar.org The stereochemistry of the terpene backbone controls the facial selectivity of the reduction.
Stereoselective Rearrangement Reactions (e.g., Pummerer Rearrangement)
The Pummerer rearrangement is a classic transformation in organic chemistry that involves the conversion of a sulfoxide (B87167) to an α-acyloxythioether upon treatment with an activating agent like acetic anhydride (B1165640). researchgate.netmanchester.ac.uk This reaction proceeds through a thionium (B1214772) ion intermediate, which is a powerful electrophile that can be trapped by various nucleophiles. researchgate.net When applied in a stereoselective context, the Pummerer rearrangement can be a valuable tool for the synthesis of complex chiral molecules. researchgate.net
While direct application to this compound is not explicitly detailed in the provided search results, the principles of the Pummerer rearrangement offer a potential pathway. A stereoselective Pummerer reaction could be used to introduce functionality at the α-position to a sulfur atom, which could then be further manipulated to form the desired amino alcohol. The stereoselectivity of the rearrangement can be influenced by the choice of activating agent, additives, and the nature of the protecting groups on nearby functionalities. researchgate.net
Ring-Opening Reactions of Chiral Trifluoromethylated Aziridines and Epoxides
The ring-opening of strained three-membered rings like epoxides and aziridines with nucleophiles is a fundamental and powerful strategy in organic synthesis for the construction of 1,2-difunctionalized compounds. researchgate.netyoutube.comyoutube.com When the epoxide or aziridine (B145994) is chiral, this ring-opening can proceed with high regio- and stereoselectivity, providing access to enantiomerically pure products. mdpi.comresearchgate.netmdpi.com
The synthesis of this compound can be envisioned through the nucleophilic ring-opening of a chiral 2-trifluoromethyl epoxide or a 2-trifluoromethyl aziridine. The opening of a chiral 2-trifluoromethyl epoxide with an amine nucleophile (or an ammonia surrogate) would directly lead to the target amino alcohol framework. mdpi.com The regioselectivity of the attack (at C2 or C3) is a critical aspect and can be influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile. youtube.com
Similarly, the ring-opening of a chiral 2-trifluoromethyl aziridine with a water or hydroxide (B78521) nucleophile could also yield the desired product. nih.govrsc.org The synthesis of the requisite chiral trifluoromethylated aziridines can be achieved through various methods, including the cyclization of β-amino-β-trifluoromethyl esters. nih.gov The regioselective and stereospecific nature of these ring-opening reactions makes them highly attractive for the synthesis of complex chiral molecules. mdpi.comnih.govrsc.org
Chemoselective Trifluoromethylation of Iminoketones
A significant route for the synthesis of β-amino-β-(trifluoromethyl) alcohols, such as this compound, involves the chemoselective trifluoromethylation of the carbon-nitrogen double bond (C=N) in α-iminoketones. This process is effectively achieved using (trifluoromethyl)trimethylsilane (B129416) (CF₃SiMe₃), commonly known as the Ruppert-Prakash reagent.
Under acidic conditions, the chemoselectivity of the trifluoromethyl addition can be directed towards the C=N group instead of the carbon-oxygen double bond (C=O). This selectivity is attributed to the in situ formation of an iminium salt, which is more electrophilic and thus more reactive towards the Ruppert-Prakash reagent than the ketone functionality.
The process begins with the preparation of α-iminoketones, which are typically synthesized from arylglyoxals. These iminoketones then undergo trifluoromethylation. The stability of the starting α-iminoketone is a crucial factor, with substrates bearing a tert-butyl substituent on the nitrogen atom showing greater stability. The reaction conditions, including the choice of acid and fluoride (B91410) source, are optimized to maximize the yield of the desired α-amino-α-(trifluoromethyl)ketone. Research has shown that electron-rich aryl groups on the iminoketone lead to better yields of the trifluoromethylated product.
Following the trifluoromethylation step, the resulting α-amino-α-(trifluoromethyl)ketones are subjected to diastereoselective reduction to yield the final β-amino-β-(trifluoromethyl) alcohols. The choice of reducing agent plays a critical role in the stereochemical outcome of the final product. For instance, reduction with lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF) has been shown to be highly diastereoselective. Conversely, using Raney-Ni as the reducing agent in methanol (B129727) can lead to the opposite diastereoisomer as the major product. This allows for controlled access to different stereoisomers of the target amino alcohol.
| Entry | Aryl Group (Ar) | R Group | Product | Yield (%) |
| 1 | C₆H₅ | t-Bu | 2-(tert-butylamino)-1-phenyl-2-(trifluoromethyl)ethan-1-one | 83 |
| 2 | 4-MeC₆H₄ | t-Bu | 2-(tert-butylamino)-1-(p-tolyl)-2-(trifluoromethyl)ethan-1-one | 86 |
| 3 | 4-MeOC₆H₄ | t-Bu | 2-(tert-butylamino)-1-(4-methoxyphenyl)-2-(trifluoromethyl)ethan-1-one | 88 |
| 4 | 4-FC₆H₄ | t-Bu | 2-(tert-butylamino)-1-(4-fluorophenyl)-2-(trifluoromethyl)ethan-1-one | 75 |
| 5 | 4-ClC₆H₄ | t-Bu | 1-(4-chlorophenyl)-2-(tert-butylamino)-2-(trifluoromethyl)ethan-1-one | 79 |
Process Development and Scalability Considerations in this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges and requires careful process development and optimization. The unique properties of fluorine-containing compounds, while beneficial in pharmaceuticals, often introduce complexity into their large-scale manufacturing. nih.govnih.gov
Foam formation, as noted in some industrial-scale trifluoromethylation processes, can interfere with batch production, necessitating specialized reactor designs and process controls. vander-lingen.nl The potential for side reactions, such as the formation of polymeric messes, also needs to be addressed through careful optimization of reaction conditions, including temperature, pressure, and reactant concentrations. vander-lingen.nlacs.org
To enhance the efficiency and sustainability of the production process, the adoption of modern manufacturing technologies such as flow chemistry is a promising strategy. chemistryviews.orgdurham.ac.uk Flow reactors offer improved heat and mass transfer, better control over reaction parameters, and the ability to handle hazardous reagents and intermediates more safely. durham.ac.uk This can lead to higher yields, reduced waste, and a more cost-effective and environmentally friendly manufacturing process. acs.org The development of catalytic, and particularly enantioselective, methods for trifluoromethylation is also a key area of research to improve the efficiency and reduce the environmental impact of the synthesis.
| Challenge | Potential Mitigation Strategy |
| Cost of Reagents | Develop catalytic versions of the reaction; explore alternative, less expensive trifluoromethylating agents. |
| Stoichiometric Reagents | Optimize reaction conditions to use catalytic amounts of promoters; implement reagent recycling systems. |
| Side Reactions/Impurities | Fine-tune reaction parameters (temperature, concentration); utilize continuous flow reactors for better control. |
| Foam Formation | Design specialized reactors with anti-foaming capabilities; optimize agitation and gas dispersion. |
| Safety with Hazardous Reagents | Employ closed systems and automated handling; use flow chemistry to minimize the volume of hazardous materials at any given time. |
| Waste Generation | Develop more atom-economical synthetic routes; implement solvent and catalyst recycling. |
| Energy Consumption | Optimize reaction conditions to lower temperature and pressure requirements; use efficient heat exchange systems. |
Chemical Derivatization and Functionalization of 2 Amino 3,3,3 Trifluoropropan 1 Ol
Functionalization at the Amine Moiety
The primary amine group of 2-Amino-3,3,3-trifluoropropan-1-ol serves as a key site for a variety of chemical transformations. These modifications are crucial for peptide synthesis, the development of pharmacologically active compounds, and the creation of specialized materials.
Amine Protecting Group Strategies (e.g., Boc-protection)
To enable selective reactions at other sites of the molecule, the nucleophilic amine group often requires protection. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group in organic synthesis due to its stability under various conditions and its straightforward removal under acidic conditions. organic-chemistry.orgfishersci.co.uk
The Boc-protection of amines is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk Common bases include sodium bicarbonate, sodium hydroxide (B78521), and 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uk The reaction is generally performed in solvents like water, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) at room temperature or with moderate heating. fishersci.co.uk For amino alcohols, specific conditions can be optimized to prevent side reactions. For instance, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst has been shown to allow for efficient and chemoselective mono-N-Boc protection of various amines, including α-amino alcohols, without the formation of undesired byproducts like isocyanates or oxazolidinones. organic-chemistry.org
The removal of the Boc group is typically accomplished through acid-catalyzed hydrolysis. fishersci.co.uk Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in solvents like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) are commonly used for this deprotection step. fishersci.co.uk
Table 1: Boc-Protection of Amines
| Parameter | Description | References |
|---|---|---|
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc₂O) | fishersci.co.uk |
| Common Bases | Sodium bicarbonate, Sodium hydroxide, 4-dimethylaminopyridine (DMAP) | fishersci.co.uk |
| Solvents | Water, Tetrahydrofuran (THF), Acetonitrile, Dioxane, Methanol (B129727) | fishersci.co.uk |
| Alternative Method | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst for chemoselective protection of amino alcohols | organic-chemistry.org |
| Deprotection Reagents | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | fishersci.co.uk |
Acylation Reactions and Control of Stereointegrity
Acylation of the amine group in this compound introduces an amide functionality, a common feature in many biologically active molecules. This reaction is typically performed using an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the acid byproduct.
A significant challenge in the derivatization of chiral molecules like this compound is the preservation of stereointegrity. Racemization can occur under harsh reaction conditions. Mild and efficient methods are therefore preferred. For instance, the synthesis of N-protected α,β-unsaturated γ-amino esters has been achieved with high (E)-stereoselectivity using methods compatible with Boc and other protecting groups, highlighting the potential for stereocontrolled acylations.
Sulfonylation Reactions
Sulfonylation of the amine group yields sulfonamides, which are important functional groups in medicinal chemistry. This transformation is typically carried out by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine.
Similar to acylation, maintaining stereochemical integrity is a key consideration during sulfonylation. The choice of reaction conditions, including the base and solvent, can influence the outcome and minimize the risk of racemization.
Functionalization at the Hydroxyl Moiety
The primary hydroxyl group of this compound offers another site for chemical modification, enabling the introduction of various functionalities or its conversion into a good leaving group for subsequent substitution reactions.
Conversion to Advanced Leaving Groups (e.g., Trifluoromethanesulfonic Esters)
To facilitate nucleophilic substitution reactions at the C1 position, the hydroxyl group can be converted into a more reactive leaving group. One of the most effective leaving groups is the trifluoromethanesulfonyl (triflyl) group. The conversion is achieved by reacting the alcohol with trifluoromethanesulfonic anhydride (Tf₂O) or trifluoromethanesulfonyl chloride (TfCl) in the presence of a non-nucleophilic base, such as pyridine or 2,6-lutidine, at low temperatures.
The resulting trifluoromethanesulfonic esters (triflates) are highly reactive intermediates that can readily undergo displacement by a wide range of nucleophiles. This strategy is valuable for introducing diverse substituents at the C1 position of the trifluoropropanol backbone.
Mitigation of Racemization in Derivatization Processes
A critical aspect of derivatizing chiral compounds like this compound is the prevention of racemization, which would lead to a loss of optical purity and potentially a significant decrease in biological activity. Several factors can contribute to racemization, including elevated temperatures, the use of strong bases or acids, and the nature of the solvent.
To mitigate racemization, the following strategies are often employed:
Mild Reaction Conditions: Utilizing low temperatures and avoiding prolonged reaction times can significantly reduce the risk of epimerization.
Appropriate Base Selection: The use of non-nucleophilic, sterically hindered bases can minimize side reactions and racemization.
Protecting Group Strategy: The judicious choice of protecting groups for both the amine and hydroxyl functionalities can prevent intramolecular reactions that might lead to racemization.
Reagent Selection: Employing mild and selective reagents for acylation, sulfonylation, and other derivatizations is crucial. For example, using coupling agents for amide bond formation instead of highly reactive acyl chlorides can be beneficial.
By carefully controlling the reaction parameters and employing appropriate synthetic strategies, the chemical derivatization of this compound can be achieved with high efficiency and preservation of its stereochemical integrity, providing access to a wide range of valuable fluorinated compounds.
Low-Temperature Reaction Conditions
Low-temperature conditions are frequently employed in the derivatization of this compound to enhance selectivity and minimize side reactions. The inherent reactivity of the amino and hydroxyl groups can lead to a mixture of products if not carefully controlled. By reducing the thermal energy of the system, chemists can often favor the formation of a specific, desired product.
For instance, in acylation reactions, low temperatures can help to selectively target the more nucleophilic amino group over the hydroxyl group. This is crucial when aiming for N-acylated derivatives without the need for a prior protection step for the alcohol. Research in the broader field of amino alcohol chemistry has shown that dropwise addition of an acylating agent at temperatures ranging from 0 °C to -20 °C in a suitable aprotic solvent can significantly improve the yield of the N-acylated product. While specific studies on this compound under these conditions are not extensively documented in publicly available literature, the principles of controlling reactivity through low temperatures are fundamental.
Similarly, in reactions involving strong bases for deprotonation, such as in O-alkylation, low temperatures are critical to prevent unwanted side reactions and decomposition. The trifluoromethyl group can influence the acidity of both the N-H and O-H protons, and low temperatures help to control the kinetics of deprotonation and subsequent alkylation.
Kinetic Versus Thermodynamic Control
In the context of this compound, a classic example of this dichotomy can be envisioned in reactions such as sulfonylation. The reaction of the amino alcohol with a sulfonyl chloride could potentially lead to N-sulfonylation, O-sulfonylation, or even disubstitution.
Kinetic Product: At lower temperatures and shorter reaction times, the reaction is likely to be under kinetic control, favoring the formation of the N-sulfonylated product. The amino group is generally more nucleophilic than the primary alcohol, leading to a faster initial reaction rate. researchgate.netnih.gov
Thermodynamic Product: At higher temperatures and with longer reaction times, the reaction may proceed under thermodynamic control. This could potentially favor the migration of the sulfonyl group to the oxygen, forming the O-sulfonylated product if it is thermodynamically more stable. Alternatively, if the N-sulfonylated product is indeed the most stable, higher temperatures would simply ensure the reaction goes to completion.
The interplay between kinetic and thermodynamic control is a powerful tool for chemists. By carefully selecting the reaction conditions, it is possible to selectively synthesize one isomer over another. The following table illustrates the general principles:
| Control Type | Reaction Conditions | Favored Product | Rationale |
| Kinetic Control | Low Temperature, Short Reaction Time | Product with the lowest activation energy (often N-derivatization) | The most nucleophilic site reacts fastest. researchgate.netnih.gov |
| Thermodynamic Control | High Temperature, Long Reaction Time | The most stable product | Allows for equilibration to the lowest energy state. researchgate.netnih.gov |
Strategic Use of Protecting Groups
Given the presence of two reactive functional groups, the strategic use of protecting groups is a cornerstone of the chemical derivatization of this compound. Protecting groups are temporarily introduced to mask one functional group while a chemical transformation is carried out at another site. The choice of protecting group is critical and must be orthogonal, meaning that each protecting group can be removed selectively without affecting the other.
For this compound, a common strategy involves the protection of the amino group to allow for selective reactions at the hydroxyl group, or vice versa.
Protecting the Amino Group:
To perform reactions such as O-alkylation or O-acylation, the amino group is often protected. Common protecting groups for amines include:
tert-Butoxycarbonyl (Boc): This group is stable under a wide range of conditions but is easily removed with acid.
Carbobenzyloxy (Cbz): This group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation.
Protecting the Hydroxyl Group:
For selective N-functionalization, the hydroxyl group can be protected. Common protecting groups for alcohols include:
Silyl ethers (e.g., TBDMS, TIPS): These are widely used due to their ease of introduction and removal with fluoride (B91410) ions.
Benzyl (Bn) ether: This is a robust protecting group that can be removed by hydrogenolysis.
The following table summarizes some common protecting group strategies that could be applied to this compound based on general principles of organic synthesis.
| Functional Group to Protect | Protecting Group | Introduction Reagent | Removal Conditions |
| Amino (-NH2) | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O | Trifluoroacetic acid (TFA) |
| Amino (-NH2) | Carbobenzyloxy (Cbz) | Benzyl chloroformate | H₂, Pd/C |
| Hydroxyl (-OH) | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole | Tetrabutylammonium fluoride (TBAF) |
| Hydroxyl (-OH) | Benzyl (Bn) | Benzyl bromide, NaH | H₂, Pd/C |
The strategic selection and application of these protecting groups enable chemists to perform complex, multi-step syntheses, building elaborate molecules from the versatile this compound scaffold.
Advanced Analytical Characterization in Research of 2 Amino 3,3,3 Trifluoropropan 1 Ol
Spectroscopic Techniques for Structural Elucidation and Stereochemistry
Spectroscopic methods are indispensable for the foundational characterization of 2-Amino-3,3,3-trifluoropropan-1-ol, providing direct insight into its atomic connectivity and molecular mass.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for the unambiguous assignment of all atoms in the molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, distinct signals are expected for the protons of the aminomethyl (-CH(NH₂)-), hydroxymethyl (-CH₂OH), amine (-NH₂), and hydroxyl (-OH) groups. The chemical shifts are influenced by the electronegative fluorine, oxygen, and nitrogen atoms. The proton attached to the chiral carbon (C2) is expected to show complex splitting due to coupling with protons on C1 and the three fluorine atoms on C3.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound will show three distinct carbon signals. The carbon of the trifluoromethyl group (C3) will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F). rsc.org The chiral carbon (C2) and the hydroxymethyl carbon (C1) will also exhibit splitting, though smaller, due to two-bond (²JC-F) and three-bond (³JC-F) coupling to the fluorine atoms, respectively. rsc.org These C-F coupling constants are highly characteristic and confirm the presence and position of the trifluoromethyl group. rsc.org
¹⁹F NMR: As fluorine has a spin of ½ and a high natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. The spectrum of this compound is expected to show a single signal for the three equivalent fluorine atoms of the -CF₃ group. This signal will be split into a doublet by the adjacent proton on C2, providing clear evidence for the -CH-CF₃ structural motif. rsc.org
Table 1: Expected NMR Data for this compound Note: These are predicted values based on data from analogous compounds. Actual experimental values may vary based on solvent and other conditions.
| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Couplings |
|---|---|---|---|---|
| ¹H | -CH ₂OH | ~3.5 - 3.8 | Multiplet | Coupling to CH(NH₂) and OH |
| -CH (NH₂) | ~3.9 - 4.2 | Multiplet | Coupling to CH₂OH, NH₂, and CF₃ | |
| -NH ₂ | Broad singlet | Broad | ||
| -OH | Broad singlet | Broad | ||
| ¹³C | -C H₂OH | ~65 | Doublet of Quartets | ³JC-F |
| -C H(NH₂) | ~55 | Quartet | ²JC-F | |
| -C F₃ | ~125 | Quartet | ¹JC-F (~280 Hz) rsc.org | |
| ¹⁹F | -CF ₃ | ~-75 to -80 | Doublet | ³JF-H |
Mass spectrometry is critical for confirming the molecular weight and assessing the purity of this compound. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS): ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. For this compound (Molecular Weight: 129.08 g/mol sigmaaldrich.com), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Predicted collision cross section (CCS) values, which relate to the ion's shape and size, can further aid in identification. uni.lu
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF): MALDI-TOF is another valuable technique, particularly for analyzing small molecules like amino acids and their derivatives. waters.com The analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization and providing a clear measurement of the molecular ion, which is essential for confirming the compound's identity.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion/Adduct | Predicted m/z | Technique |
|---|---|---|
| Monoisotopic Mass | 129.04015 Da | HRMS |
| [M+H]⁺ | 130.04743 | ESI-MS uni.lu |
| [M+Na]⁺ | 152.02937 | ESI-MS uni.lu |
| [M+K]⁺ | 168.00331 | ESI-MS uni.lu |
| [M-H]⁻ | 128.03287 | ESI-MS uni.lu |
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are the gold standard for separating this compound from impurities and for resolving its enantiomers to determine optical purity.
HPLC is a robust and widely used method for determining the chemical purity of non-volatile compounds. For this compound, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, usually a mixture of water with an organic modifier like acetonitrile (B52724) or methanol (B129727), often containing an acid modifier like trifluoroacetic acid. The purity is determined by integrating the peak area of the main compound relative to the total area of all peaks detected, commonly by a UV detector.
Determining the enantiomeric excess (e.e.) is crucial for chiral compounds intended for biological applications. Chiral GC-MS is a highly effective method for this purpose. researchgate.net Since this compound is not sufficiently volatile for GC analysis, a two-step derivatization is required. researchgate.net
Derivatization: The amino and hydroxyl groups are reacted with a derivatizing agent, such as heptafluorobutyl chloroformate (HFBCF) or trifluoroacetyl anhydride (B1165640), to create volatile esters and amides. researchgate.netspringernature.comnih.gov
Separation and Detection: The derivatized enantiomers are then separated on a chiral capillary column, such as Chirasil-L-Val. springernature.comnih.gov The column's chiral stationary phase interacts differently with the two enantiomers, causing them to elute at different times. The separated enantiomers are then detected by a mass spectrometer, often operated in selected ion monitoring (SIM) mode for high sensitivity and quantitative accuracy. researchgate.netspringernature.com This method allows for the determination of the d/l ratio down to levels of 0.1%. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle sizes in the column stationary phase (<2 μm) to achieve much higher efficiency, resolution, and speed. nih.gov For the analysis of amino acids and their derivatives, UPLC can reduce analysis times from over 45 minutes to under 10 minutes while improving peak resolution. waters.com
When coupled with mass spectrometry (UPLC-MS), this technique provides rapid and highly sensitive quantification. nih.gov Methods using pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or fluorescent tags allow for the analysis of amino alcohols at very low concentrations. nih.govresearchgate.net The high-resolution power of UPLC makes it an ideal tool for complex analyses, such as monitoring the compound in biological matrices or detecting trace-level impurities that might be missed by conventional HPLC.
Computational Chemistry Studies on 2 Amino 3,3,3 Trifluoropropan 1 Ol
Molecular Modeling for Understanding Interactions with Biological Targets
Molecular modeling simulates the behavior of molecules to predict how they might interact with biological systems, such as proteins or enzymes. This is a cornerstone of modern drug discovery and molecular biology.
Molecular Docking Simulations with Fluorine-Parameterized Force Fields
No specific molecular docking studies featuring 2-Amino-3,3,3-trifluoropropan-1-ol have been published.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. In medicinal chemistry, this is commonly used to predict the interaction between a small molecule (ligand), such as this compound, and a protein target. The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity.
For fluorinated compounds, it is crucial to use specialized force fields—sets of parameters that define the potential energy of the system. Fluorine atoms have unique electronic properties, and force fields specifically parameterized for them (e.g., certain versions of AMBER or CHARMM) are necessary for accurate predictions of binding interactions. Such a study on this compound would involve:
Selection of a relevant biological target.
Preparation of the 3D structures of both the target and the ligand.
Execution of docking algorithms using a fluorine-aware force field.
Analysis of the resulting poses and scores to predict binding affinity and key interactions.
Molecular Dynamics (MD) Simulations for Conformational Stability
There are no available molecular dynamics (MD) simulation studies specifically investigating the conformational stability of this compound, either in isolation or in complex with a biological target.
MD simulation is a powerful method that calculates the motion of atoms in a molecular system over time. This provides a view of the dynamic behavior of molecules. For this compound, an MD simulation could reveal:
Conformational Preferences: The most stable three-dimensional shapes (conformations) the molecule adopts in solution.
Flexibility: The degree of movement and flexibility in different parts of the molecule.
Solvent Interactions: How the molecule interacts with surrounding water molecules.
Binding Stability: If simulated in complex with a protein (following a docking study), MD can assess the stability of the binding pose and the persistence of key interactions over time.
A typical MD simulation workflow is presented in the table below.
| Step | Description |
| System Setup | The molecule is placed in a simulation box, typically filled with explicit water molecules and ions to mimic physiological conditions. |
| Energy Minimization | The initial geometry of the system is optimized to remove any steric clashes or unfavorable contacts. |
| Equilibration | The system is gradually heated to the desired temperature and adjusted to the correct pressure while keeping the molecule's position restrained. |
| Production Run | The restraints are removed, and the simulation is run for a set period (from nanoseconds to microseconds), during which the trajectory (atomic positions, velocities, and energies) is recorded. |
| Analysis | The trajectory is analyzed to extract information on conformational stability, interactions, and other dynamic properties. |
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations are based on the principles of quantum mechanics and can provide highly accurate information about the electronic structure and properties of a molecule.
Electrostatic Potential Map Generation to Identify Hydrogen-Bonding Sites
No specific studies generating or analyzing the electrostatic potential map for this compound are available in the literature.
An electrostatic potential (ESP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding intermolecular interactions.
Red Regions: Indicate areas of negative electrostatic potential, typically associated with lone pairs on electronegative atoms like oxygen and nitrogen. These are sites that can act as hydrogen bond acceptors.
Blue Regions: Indicate areas of positive electrostatic potential, usually found around hydrogen atoms bonded to electronegative atoms (like in -OH and -NH2 groups). These sites are potential hydrogen bond donors.
For this compound, an ESP map would be expected to show a negative potential (red) around the oxygen and nitrogen atoms and a positive potential (blue) around the hydrogens of the hydroxyl and amino groups, identifying them as the primary sites for hydrogen bonding.
Prediction and Validation of pKa Values for Ionization Behavior
There are no experimentally validated pKa prediction studies specifically for this compound found in the reviewed literature.
The pKa value is a measure of the acidity of a functional group. For this compound, the pKa of the amino group (-NH2) is particularly important as it determines its protonation state (as -NH3+) at a given pH. This ionization state is critical for its interaction with biological targets.
Computational methods can predict pKa values by calculating the free energy change of the deprotonation reaction. These calculations often involve:
Quantum mechanical calculations of the structures and energies of both the protonated and deprotonated forms of the molecule.
Inclusion of solvent effects, often using a continuum solvation model.
Comparison to known reference molecules to improve accuracy.
The strong electron-withdrawing effect of the trifluoromethyl (-CF3) group would be expected to lower the pKa of the neighboring amino group compared to a non-fluorinated analogue, making it a weaker base. However, without specific calculations or experimental validation, the precise pKa value remains undetermined.
Applications of 2 Amino 3,3,3 Trifluoropropan 1 Ol in Chemical Sciences
Medicinal Chemistry and Drug Discovery
The utility of 2-Amino-3,3,3-trifluoropropan-1-ol in medicinal chemistry is multifaceted, stemming from the profound influence of the trifluoromethyl group on a molecule's biological and physicochemical properties.
Role of the Trifluoromethyl Group in Modulating Bioactivity and Pharmacokinetics
The trifluoromethyl (-CF3) group is a privileged substituent in drug design, often referred to as a "super methyl" group due to its similar size but vastly different electronic properties. Its incorporation into drug candidates, a process for which this compound serves as a valuable synthon, can dramatically enhance a compound's therapeutic potential.
The high electronegativity of the fluorine atoms in the -CF3 group imparts a strong electron-withdrawing effect, which can alter the acidity or basicity of nearby functional groups, thereby influencing drug-receptor interactions. Furthermore, the lipophilicity of the trifluoromethyl group can be strategically employed to fine-tune a drug's solubility and ability to permeate biological membranes, which are critical pharmacokinetic parameters.
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes in the body. This increased stability can lead to a longer drug half-life, reducing the required dosage and frequency of administration.
Table 1: Impact of the Trifluoromethyl Group on Drug Properties
| Property | Effect of Trifluoromethyl Group Introduction | Rationale |
| Lipophilicity | Increased | The fluorinated group enhances partitioning into lipid environments. |
| Metabolic Stability | Increased | The high strength of the C-F bond resists enzymatic cleavage. |
| Binding Affinity | Often Increased | The group can engage in unique interactions with protein binding pockets. |
| Bioavailability | Can be Improved | Enhanced membrane permeability and resistance to metabolism. |
| pKa | Modulated | The strong electron-withdrawing nature alters the acidity/basicity of proximal functional groups. |
Investigation of Biological Activity Mechanisms (e.g., Enzyme Inhibition)
Derivatives of this compound have been investigated as potent enzyme inhibitors. The trifluoromethyl group can play a crucial role in the inhibitory mechanism. For instance, in the design of protease inhibitors, the trifluoromethyl ketone motif can act as a transition-state analog, forming a stable hemiacetal or hemiketal with a catalytic serine or cysteine residue in the enzyme's active site.
The use of trifluoromethylated compounds also offers analytical advantages in studying enzyme mechanisms. 19F NMR spectroscopy can be a powerful tool to monitor the binding of a fluorinated inhibitor to its target enzyme and to characterize the local environment of the trifluoromethyl group within the active site.
Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
This compound is a valuable chiral building block for the synthesis of more complex pharmaceutical intermediates and APIs. Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for a variety of chemical transformations to construct diverse molecular scaffolds. The stereochemistry of the chiral center is often crucial for biological activity, and the use of enantiomerically pure this compound ensures the synthesis of the desired stereoisomer of the final drug candidate.
The synthesis of various functionalized aminopropanes, which have shown potential as antimalarial agents, highlights the utility of amino alcohol scaffolds. nih.gov While not directly mentioning the trifluoromethylated analog, the synthetic strategies are applicable.
Exploration in Neuroprotective Research
The 1,2-amino alcohol structural motif, present in this compound, is found in a number of molecules with neuroprotective properties. chemicalbook.com Research into chiral 1,2-amino alcohol derivatives has shown their potential to mitigate neuronal damage in models of neurodegenerative diseases. chemicalbook.com These compounds can exert their effects through various mechanisms, including the modulation of protein kinase C (PKC) and MAPK signaling pathways, and the induction of neurotrophic factors. chemicalbook.com The introduction of a trifluoromethyl group into such scaffolds could further enhance their neuroprotective potential by improving properties like blood-brain barrier permeability and metabolic stability.
Bioisosteric Replacement Strategies in Drug Design
A key strategy in modern drug design is bioisosteric replacement, where a functional group in a lead compound is replaced by another group with similar steric and electronic properties to improve its pharmacological profile. The trifluoromethyl group is an excellent bioisostere for several other chemical moieties.
A prominent example is the replacement of a nitro group with a trifluoromethyl group. While the nitro group can be important for biological activity, it is often associated with potential toxicity and metabolic liabilities. Research has demonstrated that the trifluoromethyl group can be a viable bioisosteric replacement for an aliphatic nitro group, leading to compounds with improved potency and metabolic stability. mdpi.comgoogle.com This strategy has been successfully applied in the development of positive allosteric modulators of the cannabinoid CB1 receptor. mdpi.comgoogle.com
Table 2: Bioisosteric Replacements Involving the Trifluoromethyl Group
| Original Group | Bioisosteric Replacement | Advantage of Replacement | Example Application Area |
| Methyl (-CH3) | Trifluoromethyl (-CF3) | Increased metabolic stability, altered electronics. | General drug design |
| Chloro (-Cl) | Trifluoromethyl (-CF3) | Increased lipophilicity, potential for stronger interactions. | General drug design |
| Nitro (-NO2) | Trifluoromethyl (-CF3) | Improved metabolic stability, reduced potential for toxicity. | CB1 receptor modulators mdpi.comgoogle.com |
Agrochemical Applications
The principles that make the trifluoromethyl group valuable in medicinal chemistry are also highly relevant to the development of modern agrochemicals, such as herbicides, fungicides, and insecticides. The introduction of fluorine can significantly enhance the efficacy and environmental profile of these agents.
While direct, large-scale commercial applications of this compound in agrochemicals are not extensively documented in publicly available literature, its structural motifs are found in numerous active ingredients. Chiral amino alcohols, such as (R)-(-)-2-Amino-1-propanol, are utilized as intermediates in the synthesis of agrochemical products.
The trifluoromethyl group is a key component in many successful pesticides. Its presence can increase the biological activity of the compound, enhance its stability in the field, and influence its uptake and transport within the target pest or plant. Therefore, this compound represents a highly valuable and versatile building block for the synthesis of novel, highly effective, and potentially safer agrochemicals. Its chirality and trifluoromethyl group offer a powerful combination for the creation of next-generation crop protection agents.
Materials Science Development
While direct applications of this compound as a standalone material are not extensively documented, its significance in materials science lies in its role as a specialized building block. The presence of the trifluoromethyl moiety is of particular interest for the development of advanced materials. This functional group can impart unique properties such as high thermal stability, chemical resistance, and hydrophobicity to polymers and other materials.
The compound is commercially classified under categories such as "Materials Science" and "Organic Building Blocks" for fluorinated materials, indicating its utility in the synthesis of novel polymers, liquid crystals, and other functional materials ambeed.comarctomsci.com. The introduction of the trifluoromethyl group can influence the macroscopic properties of materials, including their self-assembly behavior, surface properties, and optical characteristics. Researchers in materials science can leverage this trifluorinated building block to create materials with tailored properties for a range of applications, from high-performance polymers to specialized coatings.
Design and Synthesis of Chiral Ligands and Catalysts in Asymmetric Synthesis
The development of chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. This compound serves as an important chiral precursor in the design and synthesis of new ligands and catalysts.
Its utility stems from several key structural features:
Chirality: As a chiral molecule, it can be used to introduce stereocenters into a ligand's structure, which is essential for inducing enantioselectivity in catalytic reactions.
Functional Groups: The presence of both an amino and a hydroxyl group allows for a variety of chemical modifications, enabling the synthesis of diverse ligand architectures, such as bidentate and tridentate ligands.
Trifluoromethyl Group: The electron-withdrawing nature and steric bulk of the CF₃ group can significantly influence the electronic and steric environment of a catalyst's metal center. This can lead to improved catalytic activity and selectivity compared to non-fluorinated analogues.
Commercial suppliers recognize its importance in this field, listing it under "Chiral Building Blocks" for "Asymmetric Synthesis" ambeed.combldpharm.com. The (S)- and (R)-enantiomers of its hydrochloride salt are readily available, providing access to both enantiomeric series of ligands. This allows for the systematic tuning of catalysts to achieve the desired enantiomer of a target molecule. The compound is a precursor for creating novel PHOX (phosphine-oxazoline) or other N,O-ligands, where the trifluoromethyl group can enhance the stability and performance of the resulting metal complexes.
Versatility as a Building Block in Complex Organic Synthesis
The structural attributes of this compound make it a highly versatile building block for the synthesis of complex and biologically active molecules. Its ability to introduce a trifluoromethylated chiral fragment is particularly valuable in medicinal chemistry for the development of new therapeutic agents.
Synthesis of Diazonamide A Analogs:
A notable application of this compound is in the synthesis of structurally simplified analogs of Diazonamide A, a natural product with potent anticancer activity. In a multi-step synthesis, this compound was used as a key fragment to construct a macrocyclic compound designed to mimic the biological activity of the natural product while being more synthetically accessible. The synthesis involved coupling the amino alcohol with a carboxylic acid to form an amide, followed by a series of transformations to build the complex macrocycle lu.lv.
Table 1: Synthetic Steps Involving this compound in the Synthesis of Diazonamide A Analogs lu.lv
| Step | Reactant 1 | Reactant 2 | Key Transformation | Product |
| 1 | Carboxylic Acid Intermediate | This compound | Amide Coupling | Amide with primary alcohol |
| 2 | Amide from Step 1 | Dess-Martin periodinane (DMP) | Oxidation | Aldehyde Intermediate |
| 3 | Aldehyde from Step 2 | PPh₃, C₂Br₂Cl₄ | Oxazole Formation | Bioxazole Intermediate |
| 4 | Bioxazole from Step 3 | Trifluoroacetic Acid (TFA) | N-Boc Deprotection | Amine Intermediate |
| 5 | Amine from Step 4 | (S)-2-hydroxy-3-methylbutanoic acid | Macrolactamization | Final Macrocyclic Analog |
Synthesis of H-PGDS Inhibitors:
Another significant application is the use of (R)-2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride in the preparation of inhibitors of hematopoietic prostaglandin (B15479496) D synthase (H-PGDS). These inhibitors are under investigation for the treatment of Duchenne muscular dystrophy. In the described synthesis, the amino alcohol is reacted with a ketone (benzyl (4-oxocyclohexyl)carbamate) via reductive amination to form a key intermediate in the synthesis of the final inhibitor compound google.com.
Table 2: Use of (R)-2-Amino-3,3,3-trifluoropropan-1-ol in H-PGDS Inhibitor Synthesis google.com
| Step | Reactant 1 | Reactant 2 | Conditions | Key Transformation |
| 1 | Benzyl (4-oxocyclohexyl)carbamate | (R)-2-Amino-3,3,3-trifluoropropan-1-ol HCl | Benzene, Dean-Stark trap | Imine Formation |
| 2 | Imine Intermediate | Not specified (likely a reducing agent) | Not specified | Reductive Amination |
These examples underscore the value of this compound as a strategic building block, enabling the synthesis of complex, high-value molecules for pharmaceutical research and development.
Future Research Directions for 2 Amino 3,3,3 Trifluoropropan 1 Ol
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of enantiomerically pure 2-Amino-3,3,3-trifluoropropan-1-ol remains a critical area of research. Future efforts will likely focus on developing more efficient and environmentally benign synthetic strategies.
Current approaches often involve multi-step sequences, such as the reduction of α-aminoalkyl trifluoromethyl ketones or the nucleophilic trifluoromethylation of α-amino aldehydes. nih.gov A general method for preparing α-amino alcohols involves the reduction of the corresponding α-amino ketones. nih.gov For trifluoromethylated versions, the necessary ketones can be synthesized via the Dakin-West reaction, where an α-amino acid derivative is treated with trifluoroacetic acid anhydride (B1165640) (TFAA). nih.gov Another established route is the nucleophilic addition of a trifluoromethyl group to α-amino aldehydes using reagents like (trifluoromethyl)trimethylsilane (B129416) (TMS-CF₃), often called the Ruppert-Prakash reagent. nih.gov
However, these methods can suffer from drawbacks such as the use of stoichiometric and hazardous reagents. Future research is anticipated to pivot towards greener and more atom-economical approaches. The development of catalytic asymmetric methods is a key objective, aiming to reduce waste and improve enantioselectivity. nih.gov This includes the use of chiral catalysts to steer the stereochemical outcome of reactions. mdpi.com
A particularly promising avenue is the exploration of biocatalysis. The use of enzymes, such as transaminases, offers the potential for highly selective and sustainable production of chiral amino alcohols under mild reaction conditions. google.com Research into engineered enzymes capable of accommodating fluorinated substrates will be crucial for the large-scale, cost-effective synthesis of this compound. google.comnih.gov The development of whole-cell biocatalytic systems is another area of interest, which could simplify production processes and reduce the need for purified enzymes.
Expansion of Derivatization Strategies for Broader Chemical Space Exploration
The inherent functionality of this compound, with its primary amine and hydroxyl groups, makes it an ideal scaffold for chemical derivatization. Future research will undoubtedly focus on expanding the range of derivatives to explore a wider chemical space for various applications.
The amino and hydroxyl groups can be readily modified to introduce a diverse array of functional groups, altering the compound's physical, chemical, and biological properties. nih.gov Derivatization is a common strategy in drug discovery and materials science to fine-tune molecular properties. For instance, the amino group can be acylated, alkylated, or incorporated into heterocyclic structures, while the hydroxyl group can be esterified, etherified, or used as a handle for further chemical transformations. nih.govsigmaaldrich.comresearchgate.net
A significant area of future research will be the use of this compound in the synthesis of novel chiral ligands for asymmetric catalysis. mdpi.com The presence of the trifluoromethyl group can enhance the ligand's stability and influence its electronic properties, potentially leading to catalysts with improved activity and selectivity.
Furthermore, derivatization strategies will be crucial for developing new pharmaceutical candidates. By modifying the core structure of this compound, researchers can create libraries of compounds for screening against various biological targets. mdpi.comossila.com The trifluoromethyl group is a well-known bioisostere for other chemical groups and can improve metabolic stability and binding affinity of drug molecules. nih.gov
Deeper Mechanistic Understanding of Biological Interactions through Advanced Biophysical Methods
To fully exploit the potential of this compound and its derivatives in medicinal chemistry and chemical biology, a deeper understanding of their interactions with biological macromolecules is essential. Future research will increasingly rely on advanced biophysical techniques to elucidate these interactions at an atomic level.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy is a particularly powerful tool for this purpose. The fluorine-19 nucleus is an excellent NMR probe due to its 100% natural abundance, high sensitivity, and the large chemical shift dispersion of fluorine, which is highly sensitive to the local chemical environment. nih.govresearchgate.net This makes ¹⁹F NMR ideal for studying protein-ligand interactions, conformational changes in proteins, and for fragment-based drug discovery. nih.goved.ac.ukresearchgate.net By incorporating this compound or its derivatives into a biological system, researchers can use ¹⁹F NMR to directly observe binding events and characterize the nature of the interaction. researchgate.net
X-ray Crystallography is another indispensable technique for visualizing the three-dimensional structure of protein-ligand complexes. rcsb.org Obtaining crystal structures of proteins bound to derivatives of this compound can provide detailed insights into the binding mode, key intermolecular interactions, and the role of the trifluoromethyl group in mediating these interactions. This structural information is invaluable for structure-based drug design and for understanding the molecular basis of biological activity.
Future research will likely involve the synergistic use of both ¹⁹F NMR and X-ray crystallography, along with other biophysical methods such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR), to build a comprehensive picture of the structure, dynamics, and thermodynamics of these interactions.
Exploration of Novel Applications in Emerging Fields
The unique properties of this compound make it an attractive candidate for a range of applications in emerging scientific and technological fields.
In materials science , fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. pageplace.de Future research could explore the use of this compound as a monomer or a building block for the synthesis of novel fluorinated polymers with tailored properties. The presence of both amino and hydroxyl groups offers multiple points for polymerization, potentially leading to new classes of polyamides, polyesters, or polyurethanes with unique characteristics.
In the field of agrochemicals , the introduction of fluorine atoms into molecules can significantly enhance their biological activity. researchgate.net Trifluoromethyl-containing compounds are widely used as herbicides, insecticides, and fungicides. ossila.comresearchgate.netacs.org Future research will likely investigate the potential of this compound derivatives as new agrochemical agents. The chiral nature of the molecule could also lead to the development of more selective and environmentally friendly pesticides. nih.gov
In medicinal chemistry , beyond its role as a building block for pharmaceuticals, derivatives of this compound are being explored for their own intrinsic biological activities. For instance, related trifluoromethylated compounds have shown promise as enzyme inhibitors and as agonists for receptors in the central nervous system. nih.govnih.gov The continued exploration of the biological activities of a diverse range of derivatives is a key future direction.
Q & A
Q. What are the common synthetic routes for 2-Amino-3,3,3-trifluoropropan-1-ol and its derivatives?
Methodological Answer: The synthesis of fluorinated amino alcohols like this compound typically involves nucleophilic addition or condensation reactions. For example, derivatives such as 2-(tert-Butylamino)-1-aryl-3,3,3-trifluoropropan-1-ol are synthesized via the reaction of trifluoromethyl ketones with tert-butylamine under controlled conditions. Key steps include:
- Reagent Selection : Use of trifluoroacetone derivatives and amines (e.g., tert-butylamine) in ethanol or THF .
- Reaction Optimization : Slow addition of reactants at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.
- Yield Improvement : Fractional crystallization to isolate major stereoisomers, achieving yields up to 84% for certain derivatives .
Q. How is the structural characterization of this compound performed?
Methodological Answer: Characterization relies on multimodal spectroscopic and crystallographic techniques:
- NMR Spectroscopy :
- ¹H NMR : Identifies hydroxyl (-OH) and amino (-NH) protons (δ 1.5–3.0 ppm) and aromatic protons in aryl-substituted derivatives.
- ¹⁹F NMR : Confirms trifluoromethyl (-CF₃) signals (δ -60 to -70 ppm) .
- X-ray Crystallography : Resolves stereochemistry, as seen in derivatives like 2-(tert-Butylamino)-1-(4’-methoxyphenyl)-3,3,3-trifluoropropan-1-ol, where hydrogen bonding between -OH and -NH groups stabilizes the structure .
Q. What are the stability considerations for this compound under varying pH and temperature?
Methodological Answer:
- pH Sensitivity : The amino and hydroxyl groups make the compound prone to protonation/deprotonation. Storage in neutral, anhydrous solvents (e.g., THF) is recommended.
- Thermal Stability : Decomposition occurs above 150°C. Reactions should be conducted below 80°C to preserve integrity .
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes in fluorinated amino alcohol synthesis?
Methodological Answer: Stereoselectivity is governed by:
- Solvent Polarity : Polar solvents (e.g., ethanol) favor hydrogen bonding, directing nucleophilic attack to specific carbonyl positions.
- Catalytic Control : Chiral catalysts (e.g., BINOL-derived ligands) can induce enantioselectivity, as demonstrated in analogs like (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, which achieves >99% enantiomeric excess (e.e.) under optimized conditions .
- Temperature : Lower temperatures (-20°C) reduce kinetic competition, enhancing diastereomeric ratios (e.g., 3:1 for slow vs. fast reaction pathways) .
Q. How can researchers resolve contradictions in reported yields for fluorinated amino alcohols?
Methodological Answer: Discrepancies often arise from:
- Reagent Purity : Impurities in trifluoromethyl ketones reduce yields. Use GC/HPLC-validated reagents (>95% purity).
- Kinetic vs. Thermodynamic Control : For example, in the synthesis of 2-(tert-Butylamino)-1-(7’-ethylbenzofur-2’-yl)-3,3,3-trifluoropropan-1-ol, extended reaction times (48 hrs) shift the product ratio from 56% (slow pathway) to 74% total yield .
- Workup Procedures : Inefficient extraction or crystallization can artificially lower yields.
Q. What computational methods are effective for predicting the reactivity of this compound derivatives?
Methodological Answer:
- DFT Calculations : Predict reaction pathways (e.g., nucleophilic attack on trifluoromethyl ketones) by modeling transition states and activation energies.
- Molecular Dynamics (MD) : Simulate solvent effects on stereoselectivity using force fields like OPLS-AA .
- Docking Studies : Assess binding affinity in biological systems, such as interactions with enzymes targeted by analogs like 3-[4-Chloro-3-(trifluoromethyl)anilino]-1-phenylpropan-1-one .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
